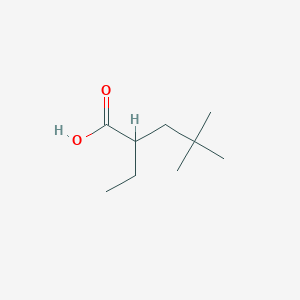
2-Ethyl-4,4-dimethylpentanoic acid
Overview
Description
It is a white crystalline solid with a molecular formula of C8H16O2 and a molecular weight of 144.21 g/mol. Valproic acid is widely used as an anticonvulsant and mood stabilizer in the treatment of epilepsy and bipolar disorder.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Ethyl-4,4-dimethylpentanoic acid can be achieved through various synthetic routes. One common method involves the alkylation of isobutyl bromide with ethyl acetoacetate, followed by hydrolysis and decarboxylation to yield the target compound . The reaction conditions typically involve the use of a strong base such as sodium ethoxide and an organic solvent like ethanol.
Industrial Production Methods
Industrial production of this compound often involves the oxidation of 2-ethyl-4,4-dimethylpentanol using a suitable oxidizing agent such as potassium permanganate or chromium trioxide . This method is preferred due to its high yield and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-4,4-dimethylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound derivatives using oxidizing agents like potassium permanganate.
Reduction: Reduction of the compound can yield corresponding alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The carboxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various halides and nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: this compound derivatives.
Reduction: 2-Ethyl-4,4-dimethylpentanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Ethyl-4,4-dimethylpentanoic acid has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its effects on cellular metabolism and gene expression.
Medicine: Widely used as an anticonvulsant and mood stabilizer in the treatment of epilepsy and bipolar disorder.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Ethyl-4,4-dimethylpentanoic acid involves the inhibition of enzymes that break down gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits nerve transmission in the brain . By increasing the levels of GABA, the compound helps to stabilize neuronal activity and prevent seizures . Additionally, it affects various molecular targets and pathways, including ion channels and signaling cascades involved in mood regulation .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Ethyl-4,4-dimethylpentanoic acid is unique due to its specific structural features and pharmacological properties. Unlike other similar compounds, it has a branched structure that allows it to interact with specific molecular targets in the brain, making it highly effective as an anticonvulsant and mood stabilizer.
Properties
IUPAC Name |
2-ethyl-4,4-dimethylpentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-5-7(8(10)11)6-9(2,3)4/h7H,5-6H2,1-4H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJMLTIGYXZLKLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















